molecular formula C7H2Br2ClF3 B1593119 2-Chloro-3,5-dibromobenzotrifluoride CAS No. 1027512-27-1

2-Chloro-3,5-dibromobenzotrifluoride

Cat. No. B1593119
M. Wt: 338.34 g/mol
InChI Key: YPISBIZKLWHNPX-UHFFFAOYSA-N
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Description

“2-Chloro-3,5-dibromobenzotrifluoride” is a chemical compound with the molecular formula C7H2Br2ClF3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3,5-dibromobenzotrifluoride” consists of a benzene ring with two bromine atoms, one chlorine atom, and a trifluoromethyl group attached to it .

Scientific Research Applications

  • Nuclear Spin-Spin Coupling : A study on benzotrifluoride derivatives, including 2-Chloro-3,5-dibromobenzotrifluoride, focused on the magnitudes of nuclear spin-spin coupling constants. These constants are crucial in understanding molecular structures and interactions (Schaefer et al., 1983).

  • Electrophilic Trifluoromethylating Agents : Research on S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts, derivatives, and related salts, provides insights into their reactivity and potential as trifluoromethylating agents. These findings have implications for chemical synthesis and industrial applications (Umemoto & Ishihara, 1993).

  • Persistent Organic Pollutants and Toxicity : A study investigated the toxicity of chlorinated compounds during the electro-oxidation of aqueous samples. Understanding the environmental impact of these compounds is crucial for developing effective remediation technologies (Solá-Gutiérrez et al., 2019).

  • Phosphorus(V) Fluorides Synthesis : Research into the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These complexes offer new pathways for synthesizing salts used as ionic liquids (Böttcher et al., 2014).

  • FTIR and FT-Raman Spectral Investigation : A study on the normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene, related to the chemical , aids in the understanding of in-plane and out-of-plane vibrations in molecular structures (Ilango et al., 2008).

  • Microwave-Assisted Fluorination : Research on the fluorination of pyrrole rings under microwave conditions, contributing to the understanding of fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).

  • N-Heterocyclic Carbene Complexes : A study on the reaction of imidazolium N-heterocyclic carbene precursor with silver(I) and gold(I) species. This research is important for understanding coordination polymers and their luminescent properties (Catalano & Etogo, 2007).

  • Synthesis of Alkyl Chlorides : Research on the transformation of alcohols to alkyl chlorides using 2-chlorobenzoxazolium salt, highlighting a new method for chemical synthesis (Mukaiyama et al., 1977).

Safety And Hazards

“2-Chloro-3,5-dibromobenzotrifluoride” should be handled with care. It is advised to use it only for research and development and not for medicinal, household, or other uses .

Future Directions

As “2-Chloro-3,5-dibromobenzotrifluoride” is used for research and development purposes , it could potentially be used in the synthesis of new compounds or materials in the future.

properties

IUPAC Name

1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPISBIZKLWHNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648608
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dibromobenzotrifluoride

CAS RN

1027512-27-1
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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